molecular formula C16H23N B2587519 (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine CAS No. 2378490-51-6

(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine

Cat. No.: B2587519
CAS No.: 2378490-51-6
M. Wt: 229.367
InChI Key: BCAZSPRSSMFKII-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine is a bicyclic amine compound with a unique structural framework. This compound is characterized by its bicyclo[3.1.0]hexane core, which is substituted with a benzyl group and a propan-2-yl group. The stereochemistry of the compound is defined by the (1R,2S,5S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the amine.

    Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Major Products Formed:

    Oxidation products: Imines, nitriles.

    Reduction products: Primary and secondary amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Uniqueness: (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[310]hexan-2-amine is unique due to its specific stereochemistry and the presence of both benzyl and propan-2-yl groups

Properties

IUPAC Name

(1R,2S,5S)-N-benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-12(2)16-9-8-15(14(16)10-16)17-11-13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3/t14-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZSPRSSMFKII-JYJNAYRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@H]([C@@H]1C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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